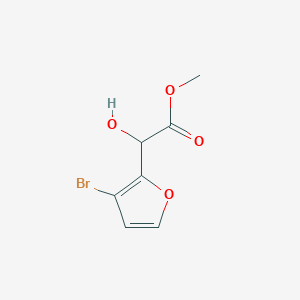

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

Description

Properties

IUPAC Name |

methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO4/c1-11-7(10)5(9)6-4(8)2-3-12-6/h2-3,5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQVQPVHJYSUQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CO1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479928-19-2 | |

| Record name | methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Furan Scaffolds

The furan nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and capacity to act as a bioisostere for phenyl and thiophene rings make it a versatile tool in the design of novel therapeutics with fine-tuned pharmacokinetic and pharmacodynamic profiles.[2][3] This guide focuses on a novel, yet to be extensively documented compound: Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate . Due to its novelty, this document moves beyond a simple recitation of existing data. Instead, we adopt the perspective of a senior application scientist to provide a forward-looking, in-depth technical guide. We will delineate a plausible and robust synthetic pathway, predict the spectroscopic and physicochemical properties of the molecule, and explore its potential therapeutic applications based on established principles of medicinal chemistry and the known bioactivity of related furan derivatives.

I. The Strategic Importance of the Furan Moiety in Drug Design

The furan ring is a five-membered aromatic heterocycle that imparts a unique combination of properties to a molecule. It can engage in hydrogen bonding via its oxygen atom and participate in various non-polar interactions. This dual character is advantageous in optimizing drug-receptor interactions.[2] The substitution pattern on the furan ring significantly influences its biological activity. For instance, halogenation, such as bromination, can modulate the lipophilicity and electronic nature of the molecule, potentially enhancing its binding affinity to target proteins or altering its metabolic stability.

The target molecule, Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate, combines several key features:

-

A 3-bromofuran core: The bromine atom at the 3-position is less common than at the 5-position and can offer a unique vector for further chemical modification or specific interactions within a biological target.

-

An α-hydroxy ester sidechain: This functional group is a common feature in many biologically active natural products and synthetic compounds, known to participate in crucial hydrogen bonding interactions with enzymes and receptors.

The strategic combination of these motifs suggests that this compound could serve as a valuable building block in the synthesis of more complex molecules or possess intrinsic biological activity.

II. Proposed Synthesis and Mechanistic Considerations

Given the absence of a documented synthesis for Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate, we propose a multi-step synthetic route starting from readily available materials. This proposed pathway is designed to be robust and amenable to scale-up, with each step grounded in established chemical transformations.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Methyl 3-bromofuran-2-carboxylate

-

To a solution of Methyl furan-2-carboxylate (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 3-bromofuran-2-carboxylate.

Causality: The use of NBS provides a source of bromine radicals, and the reaction is initiated by a radical initiator like benzoyl peroxide. Bromination of furan derivatives can be complex, and this method is chosen to favor substitution over addition reactions.[4]

Step 2: Synthesis of 3-Bromo-2-(hydroxymethyl)furan

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Methyl 3-bromofuran-2-carboxylate (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield 3-Bromo-2-(hydroxymethyl)furan.

Causality: LiAlH4 is a powerful reducing agent capable of reducing the ester to a primary alcohol. The reaction is performed under anhydrous conditions due to the high reactivity of LiAlH4 with water.

Step 3: Synthesis of 3-Bromofuran-2-carbaldehyde

-

To a solution of 3-Bromo-2-(hydroxymethyl)furan (1.0 eq) in dichloromethane (CH2Cl2), add pyridinium chlorochromate (PCC) (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain 3-Bromofuran-2-carbaldehyde.

Causality: PCC is a milder oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

Step 4: Synthesis of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

-

Dissolve 3-Bromofuran-2-carbaldehyde (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF).

-

Add sodium cyanide (NaCN) (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the cyanohydrin intermediate.

-

Acidify the reaction mixture with concentrated hydrochloric acid (HCl) and add methanol (MeOH).

-

Reflux the mixture for 8-12 hours to facilitate hydrolysis of the nitrile and esterification of the resulting carboxylic acid.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Causality: This is a classic two-step conversion of an aldehyde to an α-hydroxy ester. The first step is a nucleophilic addition of cyanide to the aldehyde to form a cyanohydrin. The second step involves acid-catalyzed hydrolysis of the nitrile to a carboxylic acid and subsequent Fischer esterification in the presence of methanol.[1][2]

III. Predicted Physicochemical and Spectroscopic Properties

Based on the proposed structure, we can predict the key analytical data for Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate. These predictions are derived from known data for structurally similar furan derivatives and are intended to aid in the characterization of the synthesized compound.[5][6]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₇BrO₄ |

| Molecular Weight | 235.03 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) |

| LogP | Estimated between 1.5 and 2.5 |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45 | d | 1H | H-5 (furan) |

| ~6.40 | d | 1H | H-4 (furan) |

| ~5.20 | s | 1H | CH-OH |

| ~3.80 | s | 3H | OCH₃ |

| ~3.50 (broad) | s | 1H | OH |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.0 | C=O (ester) |

| ~148.0 | C-2 (furan) |

| ~144.0 | C-5 (furan) |

| ~112.0 | C-4 (furan) |

| ~105.0 | C-3 (furan, C-Br) |

| ~68.0 | CH-OH |

| ~53.0 | OCH₃ |

FT-IR (neat)

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3500-3300 (broad) | O-H stretch |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| 1550-1450 | C=C stretch (furan ring) |

| 1200-1000 | C-O stretch |

Mass Spectrometry (EI)

| m/z | Interpretation |

|---|---|

| 234/236 | [M]⁺ isotopic pattern for Br |

| 175/177 | [M - COOCH₃]⁺ |

IV. Potential Applications and Biological Significance

The true value of a novel molecule lies in its potential applications. For Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate, we can infer its potential from the established roles of furan derivatives in medicinal chemistry.

As a Bioisostere in Drug Design

Bioisosterism is a key strategy in drug design where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. The furan ring is a well-known bioisostere of the phenyl ring.[3][7] Therefore, Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate can be envisioned as a bioisosteric analog of Methyl 2-(3-bromophenyl)-2-hydroxyacetate, a compound that may have its own, yet to be explored, biological activities. The replacement of the phenyl ring with a furan ring can lead to:

-

Improved Metabolic Stability: The furan ring may offer different metabolic pathways compared to a phenyl ring, potentially avoiding unwanted metabolites.

-

Enhanced Solubility: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which may improve the aqueous solubility of the molecule.

-

Altered Target Binding: The different electronic distribution and geometry of the furan ring can lead to altered or improved interactions with the target protein.

Caption: Bioisosteric relationship between the target furan and its phenyl analog.

Potential Therapeutic Areas

Furan derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial: The furan nucleus is present in drugs like nitrofurantoin, which is used to treat urinary tract infections.

-

Anti-inflammatory: Certain furan-containing compounds have shown anti-inflammatory properties.

-

Anticancer: A number of furan derivatives have been investigated for their potential as anticancer agents.[8]

The presence of the α-hydroxy ester moiety in our target compound may confer specific interactions with enzymes such as dehydrogenases or esterases, which could be relevant in various disease pathways.

V. Conclusion and Future Directions

While Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate remains a largely unexplored chemical entity, this guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic route is logical and utilizes well-established reactions, offering a clear path for its preparation in a laboratory setting. The predicted spectroscopic data will be invaluable for the confirmation of its structure upon successful synthesis.

The true potential of this molecule will only be unveiled through empirical investigation. We strongly encourage researchers in the fields of synthetic and medicinal chemistry to pursue the synthesis of this and related compounds. Subsequent screening in a variety of biological assays will be crucial to determine its therapeutic potential. The unique substitution pattern and functional group combination make Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate a promising starting point for the development of novel therapeutics.

References

-

ACS Omega. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. Available from: [Link]

-

Royal Society of Chemistry. Esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids. Bromination of methyl furan-2-carboxylate, furan-2-carbaldehyde, and thiophen-2-carbaldehyde in the presence of aluminium chloride. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

ResearchGate. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. Available from: [Link]

-

Oxford Academic. Synthesis of α-Hydroxy Aldehyde and α-Hydroxy Acid Derivatives from β-Hydroxy or β-Oxo Sulfoxides | Bioscience, Biotechnology, and Biochemistry. Available from: [Link]

-

Thieme. Synthesis of Functionalized Furans Based on a '[3+2] Cyclization/ Bromination/Elimination' Strategy. Available from: [Link]

-

ACS Publications. Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews. Available from: [Link]

-

ResearchGate. (PDF) Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Available from: [Link]

-

MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available from: [Link]

-

PMC. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. Available from: [Link]

-

PRISM BioLab. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Available from: [Link]

-

Heterocyclic Chemistry. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 8. orientjchem.org [orientjchem.org]

Furan-based alpha-hydroxy esters in medicinal chemistry

Furan-Based -Hydroxy Esters: Synthetic Strategies, Metabolic Liabilities, and Medicinal Utility

Executive Summary

Furan-based

Structural & Electronic Properties[1]

The Furan Pharmacophore

Furan is a five-membered aromatic heterocycle containing one oxygen atom.[1][2] Unlike benzene, furan is electron-rich (

-

Bioisosterism: Furan is frequently used as a bioisostere for phenyl or thiophene rings. It is smaller (lower steric bulk) and more polar than a phenyl ring, which can improve the water solubility of a drug candidate.

-

H-Bonding Potential: The oxygen lone pairs in furan can act as weak hydrogen bond acceptors. When coupled with an

-hydroxy group, the scaffold gains a "dual-anchor" capability, allowing it to bind simultaneously to hydrophobic pockets (via the ring) and polar residues (via the hydroxyl/ester).

The -Hydroxy Ester Moiety

The presence of the hydroxyl group at the

-

Intramolecular Bonding: The

-hydroxyl group often forms an intramolecular hydrogen bond with the ester carbonyl oxygen or the furan oxygen, locking the conformation and reducing entropic penalties upon receptor binding. -

Metabolic Handle: The ester group serves as a prodrug handle, readily hydrolyzed by plasma esterases to release the free

-hydroxy acid (the active pharmacophore) or to improve oral bioavailability of a polar acid payload.

Metabolic Liability: The BDA Pathway

A critical consideration in furan medicinal chemistry is the potential for hepatotoxicity. The furan ring is not metabolically inert; it is a substrate for Cytochrome P450 enzymes (primarily CYP2E1).[3]

Mechanism of Bioactivation

The oxidative opening of the furan ring generates cis-2-butene-1,4-dial (BDA) , a highly reactive

Mitigation Strategy: Substitution at the C2 and C5 positions of the furan ring sterically and electronically hinders CYP450 oxidation, significantly improving metabolic stability.

Figure 1: The metabolic activation pathway of furan leading to toxicity, and the divergence toward stable analogs.

Synthetic Methodologies

The synthesis of furan-based

Protocol A: The Cyanohydrin Route (Classic)

This method allows for the direct conversion of furfural to the

-

Cyanohydrin Formation: Reaction of furfural with NaCN/AcOH or TMSCN/ZnI

yields the furan cyanohydrin. -

Pinner Reaction/Hydrolysis: Acid-catalyzed alcoholysis (HCl/EtOH) converts the nitrile directly to the ethyl ester.

Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Since the synthetic routes yield racemates, obtaining the enantiopure (R)- or (S)-form is crucial for biological activity. Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly effective for this resolution.

Figure 2: Chemo-enzymatic synthesis pathway from biomass-derived furfural to enantiopure alpha-hydroxy esters.

Experimental Protocols

Synthesis of Ethyl 2-(furan-2-yl)-2-hydroxyacetate

Reagents: Furfural (10 mmol), Trimethylsilyl cyanide (TMSCN, 11 mmol), Zinc Iodide (catalytic), Ethanol, HCl (gas or 4M in dioxane).

-

Cyanosilylation: In a dry round-bottom flask under argon, dissolve furfural (0.96 g, 10 mmol) in dry CH

Cl -

Dropwise add TMSCN (1.1 g, 11 mmol) at 0°C. Stir at room temperature for 2 hours. Monitor disappearance of aldehyde by TLC.

-

Hydrolysis/Esterification: Evaporate solvent to obtain the crude silylated cyanohydrin. Redissolve in absolute ethanol (30 mL).

-

Cool to 0°C and bubble dry HCl gas into the solution for 30 minutes (or add 10 mL 4M HCl in dioxane).

-

Stir the mixture at room temperature overnight. Add water (1 mL) to hydrolyze the intermediate imidate salt and stir for another hour.

-

Workup: Remove ethanol under reduced pressure. Dilute residue with EtOAc, wash with sat. NaHCO

and brine. Dry over MgSO -

Purification: Silica gel chromatography (Hexane/EtOAc 4:1) yields the title compound as a pale yellow oil.

Lipase-Catalyzed Kinetic Resolution

Objective: Separation of (R)- and (S)-enantiomers. Reagents: Racemic Ethyl 2-(furan-2-yl)-2-hydroxyacetate, Vinyl Acetate (acyl donor), CAL-B (immobilized, e.g., Novozym 435), Toluene.

-

Dissolve racemic ester (1.0 g) in dry toluene (20 mL).

-

Add vinyl acetate (3 eq) and Novozym 435 (100 mg).

-

Incubate in an orbital shaker at 30°C. Monitor conversion by Chiral HPLC.

-

Stop: When conversion reaches ~50% (typically 24-48h), filter off the enzyme.

-

Separation: The reaction mixture contains the (S)-alcohol (unreacted) and the (R)-acetylated ester . Separate via column chromatography.[4][5]

-

Note: The specific enantiomer preference depends on the lipase source; CAL-B typically favors the (R)-enantiomer for acylation of secondary alcohols.

Medicinal Chemistry Applications

Bioisosteres in Antimicrobials

Furan-based

-

Target: Bacterial cell wall synthesis or specific enzymatic pathways where phenylglycine/mandelic acid motifs are recognized.

-

Example: In cephalosporins, the replacement of a phenyl ring with a furan ring (e.g., Cefuroxime) alters the spectrum of activity. The

-hydroxy ester motif can be used to improve the lipophilicity of these polar antibiotics for better membrane permeation.

Prodrug Strategies

The

-

Masking Carboxylates: If the active drug is the free acid (e.g., a furan-glycolic acid COX inhibitor), esterification improves oral bioavailability.

-

Masking Alcohols: The hydroxyl group can be further derivatized (e.g., with PEG or amino acids) to tune solubility, releasing the active furan-ester upon plasma hydrolysis.

Data Summary: Furan vs. Phenyl

| Property | Furan Ring | Phenyl Ring | Medicinal Implication |

| Electronic Character | Furan is more prone to oxidative metabolism. | ||

| Lipophilicity (LogP) | Lower (More Polar) | Higher | Furan analogs often have better water solubility. |

| H-Bonding | Acceptor (Oxygen) | None | Furan can engage in specific H-bonds with receptor active sites. |

| Metabolic Risk | High (BDA formation) | Low (Stable) | Furan requires 2,5-blocking or rapid clearance design. |

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

-

Mavandadi, F., & Pilcher, A. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron. Link

-

Pires, D. S. F., et al. (2013). Enzymatic Kinetic Resolution of Hydroxy Furan and Thiophene 2-Substituted. Blucher Chemical Engineering Proceedings. Link

-

Gao, Y., et al. (2022).[5] One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid. CN Patent 103262357. Link

-

Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Link

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. repository.tudelft.nl [repository.tudelft.nl]

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate molecular weight and formula

An In-Depth Technical Guide on Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate for Researchers and Drug Development Professionals

Introduction

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate is a specialized organic compound characterized by a furan ring, a core structure that is of significant interest in the field of medicinal chemistry. The furan scaffold is a versatile building block found in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] This guide provides a detailed overview of the molecular properties, a plausible synthetic approach, and the potential applications of this compound in drug discovery and development, tailored for researchers and scientists in the field.

Core Molecular Attributes

The fundamental molecular characteristics of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate are summarized below. These properties are essential for its identification, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₄ | PubChemLite[2] |

| Monoisotopic Mass | 233.953 Da | PubChemLite[2] |

| SMILES | COC(=O)C(C1=C(C=CO1)Br)O | PubChemLite[2] |

| InChI Key | SVQVQPVHJYSUQE-UHFFFAOYSA-N | PubChemLite[2] |

The Furan Scaffold in Medicinal Chemistry

The furan ring system is a critical pharmacophore in drug discovery. Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets.[1] Derivatives of furan and its benzannulated form, benzofuran, have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3] The presence of a bromine atom on the furan ring of the title compound can further enhance its biological activity or provide a handle for further chemical modification through cross-coupling reactions, a common strategy in the synthesis of complex drug candidates.

Synthesis and Mechanistic Insights

A potential synthetic pathway could involve the following key steps:

-

Starting Material : The synthesis could commence with a commercially available or readily prepared 3-bromofuran derivative.

-

Introduction of the Acetate Moiety : A common method to introduce a 2-hydroxyacetate group is through a reaction with an appropriate glyoxylate derivative.

The following diagram illustrates a generalized workflow for the synthesis of functionalized furan derivatives, which could be adapted for the target molecule.

Caption: A generalized workflow for the synthesis of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate.

Potential Applications in Drug Development

Given the established biological activities of furan and benzofuran derivatives, Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate represents a promising scaffold for the development of novel therapeutic agents.

-

Anticancer Agents : Numerous benzofuran derivatives have been investigated for their anticancer properties.[4][5] The structural features of the title compound make it a candidate for evaluation against various cancer cell lines.

-

Antimicrobial Agents : The furan nucleus is a component of several antimicrobial drugs.[3] This compound could be screened for activity against a panel of bacterial and fungal strains, including drug-resistant variants.

-

Enzyme Inhibitors : The specific arrangement of functional groups, including the hydroxyl and ester moieties, could allow for targeted interactions with the active sites of various enzymes, making it a candidate for inhibitor screening programs.

Experimental Protocols

While a specific protocol for the synthesis of this exact molecule is not detailed in the provided search results, a general procedure for the functionalization of a furan ring can be outlined based on similar reactions.

General Protocol for the Synthesis of a 2-Substituted Furan Derivative:

-

Reaction Setup : To a solution of the 3-bromofuran starting material in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the appropriate reagents for the introduction of the 2-hydroxyacetate side chain. This could involve a Grignard reagent formation followed by reaction with methyl glyoxylate.

-

Reaction Monitoring : The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

-

Characterization : The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6]

Conclusion

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate is a molecule with significant potential in the realm of medicinal chemistry. Its furan core, combined with a bromine substituent and a hydroxyacetate side chain, offers a unique combination of features for the development of novel therapeutic agents. This guide provides a foundational understanding of its molecular properties and a framework for its synthesis and potential applications, serving as a valuable resource for researchers in drug discovery.

References

-

PubChemLite. Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate. [Link]

-

DrugBank. METHYL (2R)-2-((2R)-3,4-DIHYDROXY-5-OXO-2H-FURAN-2-YL)-2-HYDROXYACETATE. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and antimicrobial activity of benzofurans. [Link]

-

LOCKSS. NEW SYNTHESIS OF ABEXINOSTAT. [Link]

-

MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. [Link]

-

Semantic Scholar. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

ResearchGate. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

PubChem. Methyl 2-(3-bromophenyl)acetate. [Link]

-

PMC. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

-

Organic Chemistry Portal. Efficient Synthesis of Benzofurans Utilizing[7][7]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. [Link]

-

DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

-

PubMed. Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells. [Link]

-

University of Jordan. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. [Link]

-

Taylor & Francis Online. Furan: A Promising Scaffold for Biological Activity. [Link]

-

MedChemica. Publications & Patents. [Link]

-

Stenutz. methyl 2-hydroxyacetate. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. PubChemLite - Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (C7H7BrO4) [pubchemlite.lcsb.uni.lu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives as potential autophagy inducers in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dea.gov [dea.gov]

- 7. chemscene.com [chemscene.com]

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

[1][2]

Executive Summary

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (CAS: Generic/Analogous) is a critical chiral building block in the synthesis of heterocyclic pharmaceuticals.[1][2] Its structure combines a lipophilic, electron-rich 3-bromofuran core with a polar

This guide provides a comprehensive solubility framework. While specific empirical data for this intermediate is often proprietary, this document establishes the Predicted Solubility Profile based on Quantitative Structure-Property Relationships (QSPR) and details the Standard Operating Procedure (SOP) for generating thermodynamic solubility data.

Critical Warning: The furan ring is acid-sensitive.[1] Solubility profiling in acidic media or protic solvents with acidic impurities can lead to ring-opening and polymerization.[1]

Structural Analysis & Theoretical Solubility

To predict the solubility behavior, we must deconstruct the molecule into its interacting pharmacophores.

Physicochemical Descriptors[1][3]

-

Lipophilic Core: The 3-bromofuran moiety is aromatic and moderately lipophilic.[1][2] The bromine atom significantly increases density and lipophilicity compared to unsubstituted furan.

-

Polar Head: The methyl glycolate group (

) acts as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).[1][2] -

Predicted LogP: ~1.6 – 1.9 (Moderate Lipophilicity).[1]

-

Topological Polar Surface Area (TPSA): ~55-65

.[1][2]

Predicted Solubility Ranking

Based on the interplay between the

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of crystal lattice H-bonds.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the bromofuran core; weak H-bonding with ester.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate to High (20-50 mg/mL) | H-bonding with the |

| Ethers | THF, MTBE, 2-MeTHF | Moderate (10-30 mg/mL) | Good general solvation; useful for Grignard/Lithiation reactions.[1][2] |

| Non-Polar | Hexanes, Heptane | Low (<1 mg/mL) | The polar hydroxyl/ester group prevents dissolution in pure alkanes. |

| Aqueous | Water (pH 7) | Very Low (<0.1 mg/mL) | Lipophilic furan/bromine dominates; "Brick dust" behavior in water.[1][2] |

Experimental Methodology: Thermodynamic Solubility Profiling

The following protocol is the "Gold Standard" for determining the equilibrium solubility of furan-based intermediates. Unlike kinetic solubility (DMSO spike), this method accounts for the crystal lattice energy.

Workflow Visualization

Figure 1: Thermodynamic solubility determination workflow. Note the stability check loop, critical for labile furan derivatives.

Detailed Protocol

Materials:

-

Solid Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (>98% purity).[1][2]

-

Solvents: HPLC Grade (Methanol, Acetonitrile, Water, DMSO).[2]

-

Apparatus: Orbital shaker, 1.5 mL HPLC vials, 0.22 µm PTFE syringe filters (Nylon filters may adsorb the furan).[2]

Step-by-Step Procedure:

-

Saturation: Weigh ~10 mg of the compound into a 1.5 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Visual Check: If the solid dissolves immediately, add more solid until a suspension persists (saturation).

-

-

Equilibration: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C ± 1°C for 24 hours.

-

Phase Separation: Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Dilution: Transfer 10 µL of the supernatant into 990 µL of Mobile Phase (50:50 ACN:Water).

-

Quantification: Inject onto HPLC (C18 Column, UV @ 254 nm). Calculate concentration using a calibration curve prepared from a DMSO stock solution.

Validation Criteria:

-

Stability Check: Analyze the peak purity. If a new peak appears (e.g., ring-opened diketone), the compound is unstable in that solvent.[2]

-

Mass Balance: Ensure the solid remaining is actually the compound and not a salt or degradation product (verify by XRPD if scaling up).

Solvent Selection Strategy for Synthesis

Choosing the right solvent is a balance between solubility, reactivity, and stability.

Decision Matrix

Figure 2: Solvent selection decision tree based on reaction type and solubility/stability constraints.

Critical Considerations

-

Transesterification: When using Methanol or Ethanol , the methyl ester group at the 2-position is susceptible to exchange, especially if a base (e.g.,

) is present.[2] Use the alcohol corresponding to the ester (Methanol for Methyl ester) or use aprotic solvents (THF, DMF).[2] -

Acid Sensitivity: Avoid solvents that may contain trace acids (e.g., un-stabilized Chloroform) as the furan ring can undergo hydrolytic ring opening to form 1,4-dicarbonyls.[2] Always use solvents stabilized with amylene or basic alumina filtration.[1]

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

-

Meanwell, N. A. (2011). "Furan and Thiophene Rings in Drug Discovery: Solubility and Stability Considerations." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2]

-

BenchChem Technical Guides. (2025). "Solubility and Stability of Furan Derivatives in Organic Solvents." BenchChem Protocols.

-

Sigma-Aldrich. (2025).[1][2] "3-Bromofuran Product Specification and Handling." Merck/MilliporeSigma.[1]

-

ResearchGate. (2025). "Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents." Journal of Chemical & Engineering Data.

Technical Guide: Safety and Handling of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (CAS No. 1391054-01-3) is not publicly available. This guide has been constructed by synthesizing data from structurally analogous compounds and adhering to the foundational principles of chemical safety. The precautionary principle must be applied at all times; this compound should be handled as if it were hazardous until empirical data proves otherwise.[1][2] This document serves as a technical guide for risk assessment and safe handling, not as a replacement for a manufacturer-supplied SDS.

Section 1: Introduction and the Precautionary Imperative

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science.[3] Its structure, incorporating a brominated furan ring and an alpha-hydroxy ester moiety, suggests a complex reactivity and toxicological profile. In the absence of specific toxicological data, a rigorous risk assessment is not just recommended, but mandatory.[4][5]

The core directive for handling this and any new chemical entity is the precautionary principle . All experimental planning, personal protective equipment selection, and emergency preparedness must be based on the assumption of significant hazard. This guide deconstructs the molecule's potential hazards based on its constituent functional groups to provide a framework for safe laboratory conduct.

Section 2: Hazard Profile by Structural Analogy

The potential hazards of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate can be inferred by examining its primary structural motifs: the 3-bromofuran core and the alpha-hydroxyacetate side chain.

The Brominated Furan Core: A High-Index Hazard

The furan ring itself is a common scaffold in biologically active molecules. However, the introduction of a bromine atom significantly alters its toxicological profile.

-

Toxicity of Brominated Furans: Brominated dibenzofurans are known to exhibit toxicity profiles similar to their chlorinated dioxin counterparts, which are among the most toxic man-made substances.[6][7] They are noted for binding to the Ah receptor, inducing enzymatic activity, and causing symptoms such as thymic atrophy and lethality at low doses.[6] While Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate is not a dibenzofuran, the presence of the brominated furan ring necessitates a high degree of caution.

-

Irritation and Sensitization: The Safety Data Sheet for the parent compound, 3-Bromofuran, indicates it is a highly flammable liquid that may cause skin, eye, and respiratory system irritation.[8][9] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[8]

-

Metabolic Activation & Byproducts: Furans can undergo metabolic activation in the liver to form reactive intermediates. Furthermore, combustion or improper thermal decomposition of brominated organic compounds can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[6][7]

The Alpha-Hydroxyacetate Moiety: Irritation and Phototoxicity

Alpha-hydroxy acids (AHAs) and their esters are widely used in dermatology and cosmetics, and their safety profile is well-characterized.

-

Skin and Eye Irritation: AHAs are known to cause skin and eye irritation, with the severity depending on concentration and pH.[10][11] Adverse reactions can include redness, burning, and swelling.[10][12]

-

Increased UV Sensitivity: A significant hazard associated with AHAs is their ability to increase the skin's sensitivity to UV radiation.[12][13] Studies have shown that topical application of AHAs can lead to an increase in UV-induced cellular damage.[12] This necessitates stringent protection from sunlight for personnel who may come into contact with the compound.

The following table summarizes the postulated hazards based on this analogical analysis.

| Postulated Hazard | Responsible Structural Motif | Potential Consequences | Supporting Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Brominated Furan | May be harmful or fatal if swallowed, inhaled, or absorbed through the skin. | [6][8][14] |

| Severe Skin & Eye Irritation/Corrosion | Brominated Furan, Alpha-Hydroxyacetate | Causes skin irritation. Risk of serious damage to eyes. | [8][10][15] |

| Respiratory Tract Irritation | Brominated Furan | May cause respiratory irritation upon inhalation of dust or aerosols. | [8] |

| Increased UV Sensitivity (Phototoxicity) | Alpha-Hydroxyacetate | Skin contact may increase susceptibility to sunburn and UV-induced damage. | [12][13] |

| Carcinogenicity/Mutagenicity | Brominated Furan | Long-term effects are unknown, but related compounds (brominated dioxins) are carcinogenic. Treat as a suspect carcinogen. | [6] |

| Hazardous Decomposition | Brominated Furan | Thermal decomposition or combustion may produce highly toxic hydrogen bromide and PBDD/Fs. | [6][7] |

Section 3: Risk Assessment and Hierarchy of Controls

A thorough risk assessment must be performed before any work with this compound begins.[4][5] The logical workflow for this process is outlined below.

Caption: Risk assessment workflow for a novel chemical compound.

When implementing safety measures, the hierarchy of controls must be followed. This prioritizes the most effective measures to reduce risk.

Caption: The hierarchy of controls for chemical safety.

Section 4: Experimental Protocols: Safe Handling and PPE

Given the postulated high toxicity, all handling of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate must be performed within a functioning chemical fume hood or glovebox.

Recommended Minimum PPE & Controls

| Control/PPE Type | Specification | Rationale |

| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of potentially toxic dust, aerosols, or vapors. |

| Eye Protection | Chemical safety goggles and face shield | Protects against splashes and absorption through the eye membranes. |

| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Check glove breakthrough times. |

| Body Protection | Flame-retardant lab coat, fully fastened | Protects skin from contact and provides a removable layer in case of a spill. |

| Respiratory | Use only in a fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is required. | Protects against inhalation of a highly toxic compound. |

Step-by-Step Handling Protocol

-

Preparation:

-

Designate a specific area within the fume hood for the experiment.

-

Ensure an emergency eyewash station and safety shower are accessible and unobstructed.

-

Assemble all necessary equipment and reagents before retrieving the compound.

-

Verify that a spill kit appropriate for halogenated organic solvents is readily available.

-

-

Weighing (Solid Compound):

-

Perform all weighing operations on a tared weigh boat inside the fume hood.

-

Use careful technique to avoid generating airborne dust.

-

Clean the balance and surrounding area with a solvent-dampened cloth immediately after use. Dispose of the cloth as hazardous waste.

-

-

Dissolution and Transfer:

-

Add solvent to the solid slowly to avoid splashing.

-

Use a pipette or cannula for liquid transfers. Avoid pouring.

-

Keep the container sealed whenever possible.

-

-

Post-Handling:

-

Decontaminate all surfaces with an appropriate solvent.

-

Carefully remove outer gloves and dispose of them as hazardous waste.

-

Wash hands thoroughly with soap and water after exiting the laboratory.

-

Section 5: Storage and Emergency Procedures

Storage

-

Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and dark location.[8] Light sensitivity is a potential issue for furan-containing compounds.[8]

-

Location: Store in a ventilated, locked cabinet designated for toxic chemicals.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.

Emergency Response

Caption: First aid workflow for chemical exposure.

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a sealed container for hazardous waste.

-

Ventilate the area and decontaminate the spill site thoroughly.

-

Section 6: Disposal Considerations

All waste containing Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not allow the material to enter drains or the environment.[8][16]

References

-

Birnbaum, L. S., & Staskal, D. F. (2004). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed. [Link]

-

Simple But Needed. (2024, December 20). What should you do if an SDS is missing? Simple But Needed. [Link]

-

Bjurlid, F. (2018). Polybrominated dibenzo-p-dioxins and furans: from source of emission to human exposure. Diva-portal.org. [Link]

-

Environmental Working Group (EWG). Brominated dioxins & furans. EWG Human Toxome Project. [Link]

-

MDPI. (2024, September 5). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

-

ResearchGate. (n.d.). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. [Link]

-

Safe Work Australia. (n.d.). Managing risks of hazardous chemicals in the workplace Code of Practice. Safe Work Australia. [Link]

-

PubChem. (2026, February 7). Methyl (furan-2-yl)(hydroxyimino)acetate. PubChem. [Link]

-

Occupational Health and Safety Authority (Malta). (n.d.). Guidelines regarding Chemical Risk Assessment. OHSA. [Link]

-

Journal of Chemical Education. (2023, September 12). A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. Journal of Chemical Education. [Link]

-

HP. (2025, February 14). SAFETY DATA SHEET - 2-Methylfuran. HP. [Link]

-

PubChem. (n.d.). 3-Bromofuran. PubChem. [Link]

-

Storemasta Blog. (2023, March 15). HAZCHEM Alert: Do You Need to Carry Out a Risk Assessment? Storemasta Blog. [Link]

-

Quantum Compliance. (2021, November 10). Is an SDS Required for All Chemicals? Quantum Compliance. [Link]

-

MDPI. (2018, April 10). Dual Effects of Alpha-Hydroxy Acids on the Skin. MDPI. [Link]

-

SpringerLink. (2023, June 2). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. SpringerLink. [Link]

-

Cosmetic Ingredient Review. (2013, November 15). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

European Commission. (n.d.). SCCNFP Updated position paper concerning consumer safety of alpha hydroxy acids. European Commission. [Link]

-

PMC. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. [Link]

-

Wikipedia. (n.d.). 3-Bromofuran. Wikipedia. [Link]

-

U.S. Food & Drug Administration (FDA). (2022, November 22). Alpha Hydroxy Acids. FDA. [Link]

-

Frontiers. (2026, February 4). Exploring Novel Pathways and Applications in Heterocyclic Chemistry. Frontiers. [Link]

-

PMC. (n.d.). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. PMC. [Link]

-

NCBI Bookshelf. (n.d.). Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. [Link]

Sources

- 1. sbnsoftware.com [sbnsoftware.com]

- 2. Is an SDS Required for All Chemicals? [usequantum.com]

- 3. Frontiers | Exploring Novel Pathways and Applications in Heterocyclic Chemistry [frontiersin.org]

- 4. ohsa.mt [ohsa.mt]

- 5. blog.storemasta.com.au [blog.storemasta.com.au]

- 6. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. fishersci.com [fishersci.com]

- 9. 3-Bromofuran | C4H3BrO | CID 89164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. cir-safety.org [cir-safety.org]

- 14. furan.com [furan.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate as a Chiral Building Block

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate, a versatile chiral building block for applications in drug discovery, natural product synthesis, and medicinal chemistry. We present detailed protocols for its synthesis, characterization, and subsequent stereoselective transformations. The unique combination of a stereogenic center, a synthetically versatile furan scaffold, and a bromine handle for cross-coupling reactions makes this molecule a highly valuable intermediate for the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of furan-based chiral synthons.

Introduction: The Strategic Value of Furan-Based Chiral Building Blocks

Chiral molecules are fundamental to the pharmaceutical industry, with a significant majority of small-molecule drugs being single enantiomers.[1] The furan ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and demonstrating a wide range of biological activities.[2][3] Its incorporation into drug candidates can enhance metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles.[2]

Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate combines three key synthetic features:

-

An α-hydroxy ester moiety, which is a precursor to a wide range of functionalities and a common feature in bioactive molecules.[4]

-

A stereogenic center at the α-position, allowing for the synthesis of enantiomerically pure compounds.

-

A 3-bromo-2-substituted furan ring, which is primed for regioselective functionalization. The C-Br bond at the 3-position allows for a plethora of cross-coupling reactions, while the 2-substitution pattern is common in many natural products.[5][6]

This guide will detail the synthesis and application of this building block, providing a roadmap for its use in creating novel and complex chemical entities.

Synthesis and Stereochemical Control

As Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate is not a readily available commercial compound, a reliable synthetic route is paramount. We propose a two-stage approach: synthesis of the racemic α-keto ester precursor followed by an asymmetric reduction to establish the chiral center.

Synthesis of the Precursor: Methyl 2-(3-bromofuran-2-yl)-2-oxoacetate

The synthesis of the α-keto ester precursor can be achieved from commercially available 3-bromofuran. The C-2 position of 3-bromofuran is the most acidic and can be selectively deprotonated.[7][8]

Sources

- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 8. reddit.com [reddit.com]

Application Note: Chemoselective Hydroxyl Protection in Furan Acetate Scaffolds

Executive Summary

The functionalization of furan acetates presents a unique "Triangle of Instability" in organic synthesis. The furan ring is electron-rich and prone to acid-catalyzed ring opening (Levine rearrangement) or polymerization. The acetate moiety is labile to basic hydrolysis and nucleophilic attack. Consequently, standard hydroxyl protection protocols involving strong acids (e.g., Fischer esterification conditions) or strong bases (e.g., Williamson ether synthesis with NaH) result in scaffold decomposition.

This guide details three field-proven strategies to protect hydroxyl groups on furan acetate scaffolds. These protocols prioritize orthogonality , ensuring the protecting group can be installed and removed without compromising the furan core or the acetate ester.

Strategic Analysis: The Chemoselectivity Challenge

Successful modulation of furan acetates requires navigating three competing reactivity profiles:

-

The Furan Ring: Highly susceptible to electrophilic attack and acid-catalyzed hydrolysis. Strong acids (

) or vigorous hydrogenation ( -

The Acetate Ester: Susceptible to hydrolysis under aqueous basic conditions (

) or transesterification with alkoxides. -

The Target Hydroxyl: Requires masking to prevent interference during subsequent oxidation, glycosylation, or coupling steps.

The Solution: Utilize "Mild Base" or "Catalytic Lewis Acid" installation methods, and "Fluoride" or "Oxidative" cleavage mechanisms.

Recommended Protocols

Strategy A: Silyl Ether Protection (TBDPS/TBS)

Best For: High-value intermediates requiring robust stability against mild acids and bases. Mechanism: Silylation driven by a mild nucleophilic catalyst (Imidazole/DMAP) which buffers the reaction, preventing acid buildup.

Why TBDPS? While TBS (tert-butyldimethylsilyl) is common, TBDPS (tert-butyldiphenylsilyl) is recommended for furan acetates because it is approximately 100 times more stable to acid than TBS, preventing premature loss if the furan ring requires subsequent acidic functionalization [2].

Protocol 1: TBDPS Protection of Furan-Alkols

Reagents:

-

Substrate (Furan Acetate Alcohol) (1.0 equiv)

-

TBDPS-Cl (1.1 equiv)[1]

-

Imidazole (2.5 equiv)

-

DMAP (0.05 equiv - optional, for sterically hindered alcohols)

-

Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step:

-

Dissolution: Charge a flame-dried round-bottom flask with the substrate and anhydrous DMF under an Argon atmosphere.

-

Base Addition: Add Imidazole in one portion. The solution should remain clear or turn slightly yellow. Note: Imidazole acts as both a base and a proton scavenger, maintaining a pH neutral/mildly basic environment safe for the acetate.

-

Silylation: Add TBDPS-Cl dropwise via syringe over 5 minutes.

-

Reaction: Stir at 23°C for 4–12 hours. Monitor by TLC (usually 10% EtOAc/Hexanes).

-

Workup (Critical for Furan Stability):

-

Dilute with Et2O (Diethyl ether is preferred over DCM to precipitate imidazolium salts).

-

Wash with saturated NH4Cl (mildly acidic, pH ~5, safe for furan) rather than HCl.

-

Wash with water (x2) and brine.

-

Dry over Na2SO4 and concentrate.[1]

-

-

Purification: Flash chromatography on silica gel buffered with 1% Et3N to prevent silica-induced desilylation.

Cleavage: Use TBAF (1.0 M in THF) buffered with Acetic Acid (1:1 molar ratio to TBAF) to prevent basic hydrolysis of the acetate group during deprotection [3].

Strategy B: PMB Protection via Trichloroacetimidates

Best For: Orthogonal protection requiring removal under oxidative conditions (leaving esters and silyl groups intact). The Innovation: Standard PMB protection uses NaH/PMB-Cl, which would instantly hydrolyze the acetate. Using PMB-Trichloroacetimidate allows installation under acid catalysis so mild that the furan ring remains stable [4].

Protocol 2: Acid-Catalyzed PMB Installation

Reagents:

-

Substrate (1.0 equiv)

-

4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) (1.2 equiv)

-

Catalyst: La(OTf)3 (0.05 equiv) OR CSA (Camphorsulfonic acid, 0.05 equiv)

-

Solvent: Toluene or DCM (0.2 M)

Step-by-Step:

-

Setup: Dissolve substrate and PMB-TCA in anhydrous Toluene under Argon.

-

Catalysis: Add La(OTf)3 or CSA at 0°C.

-

Reaction: Allow to warm to room temperature. Reaction is typically fast (1–3 hours).

-

Quench: Add Et3N (2 equiv) to neutralize the acid catalyst immediately.

-

Workup: Wash with saturated NaHCO3 to ensure removal of any acidic species.

-

Purification: Silica gel chromatography.

Cleavage: Oxidative removal using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O (10:1). Note: While furans are electron-rich, the PMB group is significantly more electron-rich and oxidizes selectively if stoichiometry is controlled (1.1 equiv DDQ) [5].

Strategy C: Acetal Protection (THP)

Best For: Cost-sensitive scale-up where the product will not face acidic conditions until deprotection. Reagents: 3,4-Dihydro-2H-pyran (DHP), PPTS (Pyridinium p-toluenesulfonate).

Why PPTS? p-TsOH is too strong (

Protocol 3: PPTS-Catalyzed THP Formation

-

Dissolve substrate in DCM (0.5 M).

-

Add DHP (1.5 equiv) and PPTS (0.1 equiv).

-

Stir at room temperature for 4 hours.

-

Dilute with Et2O and wash with half-saturated brine.

-

Crucial: The resulting THP ether introduces a stereocenter, creating diastereomers.[8] This complicates NMR analysis but does not affect chemical utility.

Comparative Data & Selection Guide

| Feature | TBDPS Ether | PMB Ether (via Imidate) | THP Acetal |

| Installation pH | Mild Basic (Imidazole) | Mild Acidic (Lewis Acid) | Mild Acidic (PPTS) |

| Acetate Stability | Excellent | Excellent | Excellent |

| Furan Stability | Excellent | Good (Avoid strong Lewis acids) | Good |

| Cleavage | Fluoride ( | Oxidation (DDQ) | Mild Acid (PPTS/MeOH) |

| Cost | High | Medium | Low |

| Chirality | Achiral | Achiral | Creates Stereocenter |

Visualized Workflows

Decision Logic for Protecting Group Selection

The following diagram illustrates the logic flow for selecting the appropriate strategy based on downstream chemical requirements.

Figure 1: Decision tree for selecting hydroxyl protecting groups on furan-acetate scaffolds.

TBDPS Protection Workflow

A visual guide to the most robust protocol (Protocol A).

Figure 2: Step-by-step workflow for TBDPS protection, emphasizing the buffering steps critical for furan stability.

References

-

Furan Stability in Acid

-

TBDPS vs TBS Stability

-

Buffered Fluoride Deprotection

-

PMB-Trichloroacetimidate Method

-

PMB Cleavage with DDQ

-

PPTS Catalysis for THP

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Question Draw the mechanism for the reaction of a furan derivative with K.. [askfilo.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. surface.syr.edu [surface.syr.edu]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 9. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 11. jocpr.com [jocpr.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. lookchem.com [lookchem.com]

Palladium-catalyzed cross-coupling of 3-bromofuran derivatives

Application Note: Strategic Protocols for Pd-Catalyzed Cross-Coupling of 3-Bromofuran Derivatives

Executive Summary & Challenge Profile

The 3-bromofuran scaffold represents a critical yet notorious building block in the synthesis of natural products (e.g., furanocembranoids) and pharmaceutical intermediates. Unlike its 2-bromofuran counterpart, which undergoes oxidative addition rapidly due to the electronic influence of the adjacent oxygen atom, 3-bromofuran derivatives suffer from two primary synthetic hurdles:

-

Kinetic Inertness: The C3 position is electronically deactivated compared to C2, requiring highly active catalyst systems to facilitate oxidative addition.

-

Substrate Instability: 3-Bromofurans are prone to polymerization and ring-opening under harsh forcing conditions (high heat/strong Lewis acids), and low-molecular-weight derivatives are highly volatile.

This guide details two optimized protocols—Suzuki-Miyaura and Stille —specifically engineered to overcome these barriers using modern ligand technology and additive effects.

Mechanistic Insight: The "C3-Problem"

To achieve high yields, one must understand the catalytic bottleneck. In furan systems, the electron-rich nature of the ring generally facilitates electrophilic substitution but complicates nucleophilic cross-coupling at the C3 position.

-

The C2 Advantage: The C2 position (α to oxygen) is more electron-deficient (inductive effect), stabilizing the Pd(II) intermediate after oxidative addition.

-

The C3 Disadvantage: The C3 position lacks this stabilization, making the Oxidative Addition step (

) significantly slower. Standard catalysts (e.g., Pd(PPh

Solution: Utilization of electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ) accelerates oxidative addition at deactivated centers while stabilizing the active Pd(0) species.

Visualizing the Catalytic Cycle

The following diagram illustrates the specific catalytic pathway, highlighting the critical ligand-enabled oxidative addition step.

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition at the C3 position, which requires electron-rich ligands (L) to proceed efficiently.

Method Selection & Optimization

Select the appropriate protocol based on your substrate's sensitivity and the coupling partner availability.

| Parameter | Protocol A: Suzuki-Miyaura | Protocol B: Stille |

| Primary Use Case | Biaryl synthesis, scale-up, non-toxic requirements. | Complex natural products, acid-sensitive substrates. |

| Key Reagent | Aryl/Vinyl Boronic Acids (or Pinacol Esters).[1] | Organostannanes (e.g., Tributyltin species).[2] |

| Catalyst System | Pd(OAc) | Pd(PPh |

| Base Requirement | Required (K | Neutral conditions (Base-free). |

| Advantages | Green chemistry compliant; Boronates are stable.[1] | Neutral pH prevents ring opening; High functional group tolerance. |

| Disadvantages | Base sensitivity; Protodeboronation of partner. | Toxicity of Tin; Difficult purification.[2] |

Protocol A: Suzuki-Miyaura Coupling (SPhos System)

This protocol utilizes SPhos , a Buchwald ligand that creates a highly active catalyst capable of coupling the sterically hindered and electronically neutral 3-bromofuran at moderate temperatures.

Reagents:

-

3-Bromofuran derivative (1.0 equiv)[3]

-

Arylboronic acid/ester (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)

(2–5 mol%) -

Ligand: SPhos (4–10 mol%) (Ratio Pd:L = 1:2)

-

Base: K

PO -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[4]

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Optional but Recommended): In a vial, mix Pd(OAc)

and SPhos in the reaction solvent and stir for 5 minutes until the solution turns a distinct orange/yellow, indicating active L -

Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the 3-bromofuran, boronic acid, and K

PO -

Inerting: Seal the vessel and purge with Argon or Nitrogen for 3 cycles (Vacuum/Backfill).[3] Crucial: Oxygen poisons the electron-rich phosphine.

-

Solvent Addition: Add the degassed solvent mixture (0.1 – 0.2 M concentration relative to bromide) and the pre-complexed catalyst solution via syringe.

-

Execution: Heat the mixture to 80°C .

-

Note: Do not exceed 100°C unless necessary. 3-Bromofurans are volatile; ensure the system is sealed well.

-

-

Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na

SO -

Purification: Flash chromatography. Note: Furan derivatives can be acid-sensitive; use neutralized silica (add 1% Et

N to eluent) if degradation is observed.

Protocol B: Stille Coupling (The "Copper Effect")

When boronic acids are unstable or the substrate is base-sensitive, the Stille coupling is the method of choice. The addition of Copper(I) Iodide (CuI) is the "Expert Secret" here; it facilitates the transmetallation step via a transient organocopper species, significantly accelerating the reaction of the sluggish 3-bromofuran.

Reagents:

-

3-Bromofuran derivative (1.0 equiv)[3]

-

Organostannane (1.1 equiv)[3]

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (10–20 mol%)

-

Solvent: DMF or NMP (Anhydrous).

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask and cool under Argon.

-

Loading: Add Pd(PPh

) -

Solvation: Add anhydrous DMF (degassed).

-

Stannane Addition: Add the organostannane via syringe.

-

Execution: Heat to 60–80°C .

-

Insight: The CuI allows for this lower temperature range. Without CuI, temperatures >100°C are often required, which degrades the furan.

-

-

Workup (Tin Removal):

-

Dilute with Et

O. -

KF Wash: Add a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes. This precipitates the tin byproduct as insoluble Bu

SnF. -

Filter through a pad of Celite.

-

-

Purification: Silica gel chromatography.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot common failure modes.

Figure 2: Troubleshooting logic flow for common cross-coupling failures.

Common Failure Modes:

-

Protodebromination: If the 3-bromofuran is reduced to furan (loss of Br), the reaction is likely too hot or the solvent is "wet" (acting as a proton source). Switch to strictly anhydrous conditions.

-

Homocoupling: If the boronic acid couples to itself, reduce the amount of O

in the system (better degassing) or slow down the addition of the boronic acid.

References

-

Suzuki-Miyaura General Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

SPhos Ligand Efficacy: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Stille Coupling & Copper Effect: Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and cuprous iodide. Journal of the American Chemical Society, 113(25), 9585–9595. Link

-

Furan Functionalization Reviews: Keay, B. A. (1999). Synthetic Strategies for the Construction of 3-Substituted Furans. Chemical Society Reviews, 28, 209-215. Link

Sources

Application Note: Chemoselective Reduction of Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate to Diols

Executive Summary & Strategic Analysis

This guide details the protocols for reducing Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (Substrate 1 ) to 1-(3-bromofuran-2-yl)ethane-1,2-diol (Target 2 ).

The transformation presents a specific chemoselectivity challenge: reducing an ester to a primary alcohol in the presence of a C3-bromofuran motif. While furan rings are generally robust, the C–Br bond is susceptible to hydrodehalogenation (loss of bromine) under forcing reduction conditions or metal-halogen exchange. Furthermore, the product is a polar 1,2-diol, which creates significant isolation challenges during workup due to complexation with aluminum or boron byproducts.

Chemical Strategy

We present two validated protocols. Selection depends on the scale and the specific sensitivity of the bromine substituent observed in your batch lots.

| Feature | Protocol A: | Protocol B: |

| Reagent | Lithium Aluminum Hydride (LAH) | Lithium Borohydride ( |

| Mechanism | Aggressive Nucleophilic Hydride Transfer | Mild Nucleophilic Hydride Transfer |

| Kinetics | Fast (< 1 hour) | Moderate (2–6 hours) |

| Risk Profile | High (Pyrophoric); Risk of debromination at reflux. | Low; Excellent tolerance of aryl halides.[1] |

| Workup | Rochelle Salt (Critical for diol recovery) | Ammonium Chloride / Aqueous extraction |

| Recommendation | Primary Choice for <10g scales. | Secondary Choice if debromination is observed.[1] |

Protocol A: Low-Temperature Reduction

The Gold Standard for Yield and Speed

This protocol utilizes Lithium Aluminum Hydride (LAH) at controlled temperatures.[2] The critical innovation here is the Rochelle Salt Workup . Standard Fieser workups often trap polar diols inside the aluminum precipitate, leading to yield losses of 20–40%. Rochelle salt (Sodium Potassium Tartrate) acts as a ligand, sequestering aluminum into a water-soluble complex and releasing the diol into the organic phase [1].[3]

Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]

-

Substrate: Methyl 2-(3-bromofuran-2-yl)-2-hydroxyacetate (1.0 equiv).

-

Reagent:

(2.4 M solution in THF or solid). Note: Use 2.5 equiv of hydride (0.65 equiv of -

Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.

-

Quench: Saturated aqueous Sodium Potassium Tartrate (Rochelle Salt).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Flush with Argon or Nitrogen for 15 minutes.

-

Safety Check: Ensure a Class D fire extinguisher is accessible.

-

-

Reagent Solubilization:

-

Substrate Addition (Controlled):

-

Dissolve the substrate in a minimal amount of anhydrous THF.

-

Add the substrate solution dropwise to the

suspension over 15–20 minutes. -

Mechanistic Insight: Maintaining 0 °C prevents the kinetic energy required for the hydride to attack the C–Br bond, preserving the halogen [2].

-

-

Reaction Monitoring:

-

Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT).

-

QC Point: Check TLC (50% EtOAc/Hexane). Look for the disappearance of the ester spot (

) and the appearance of the diol baseline spot.

-

-

The Rochelle Salt Workup (Critical Step):

-

Cool the mixture back to 0 °C.

-

Dilute with diethyl ether (

reaction volume). -

Dropwise , add saturated aqueous Rochelle Salt solution (

of -

Observation: The mixture will initially gel. Do not filter.

-

Vigorously stir the biphasic mixture at RT for 1–2 hours. The gel will break down into two clear layers: a clear organic layer and a clear aqueous layer containing the aluminum tartrate complex.

-

-

Isolation:

Protocol B: Chemoselective Reduction

The High-Fidelity Alternative

If Protocol A results in debromination (observed as a mass shift of -79/81 amu in LCMS), switch to Lithium Borohydride.

Methodology

-

Setup: Prepare a dry RBF under inert atmosphere.

-

Solvent System: Use THF containing 5–10% Methanol. Methanol acts as a catalyst, forming active alkoxy-borohydride species in situ.

-

Addition:

-

Dissolve Substrate (1.0 equiv) in THF.

-

Add

(2.0 M in THF, 2.0 equiv) dropwise at RT.

-

-

Reaction: Stir at RT for 4–6 hours. (Reflux may be required if reaction stalls, but test at RT first).[1]

-

Quench:

-

Cool to 0 °C.

-

Quench with 1M HCl (carefully, gas evolution).

-

Neutralize with saturated

before extraction to prevent acid-catalyzed furan degradation.

-

Process Visualization & Mechanism

Mechanism of Rochelle Salt Chelation

The following diagram illustrates why the Rochelle salt workup is mandatory for this specific diol product.

Figure 1: The Rochelle Salt ligand exchange mechanism prevents product occlusion in aluminum gels.

Decision Matrix: Protocol Selection

Figure 2: Logic flow for selecting the appropriate reduction agent based on scale and stability.

Quality Control & Validation Data

Expected Analytical Data

-

TLC:

shift from ~0.6 (Ester) to ~0.15 (Diol) in 50% EtOAc/Hexane. -

1H NMR (DMSO-d6):

-

Disappearance: Singlet at

ppm ( -

Appearance: Multiplets at

ppm ( -

Furan Proton: Doublet at

ppm (C5-H). Note: If this signal splits or shifts significantly, check for debromination.

-

Troubleshooting Table